![molecular formula C10H16Cl2N2O2 B14505722 1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) CAS No. 63502-92-1](/img/structure/B14505722.png)
1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties
Méthodes De Préparation
The synthesis of 1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) typically involves the reaction of 1,1’-[(2R,5S)-2,5-dimethylpiperazine-1,4-diyl] with 2-chloroethanone under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at reflux temperature . The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The compound can participate in condensation reactions with other compounds to form more complex structures.
Common reagents used in these reactions include sodium ethoxide, potassium salts, and various organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with various biological molecules, leading to its biological activities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) can be compared with other similar compounds, such as:
1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one): This compound has similar chemical properties and applications.
2-Chloro-N-arylacetamide: This compound is also used as a precursor for the synthesis of novel compounds with potential pharmacological activities.
(2R,5S)-2,5-Dimethylpiperazine-1,4-diium dinitrate: This compound has promising bioactive properties and is studied for its potential therapeutic applications.
The uniqueness of 1,1’-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one) lies in its specific chemical structure and the diverse range of applications it offers in various fields of scientific research and industry.
Propriétés
Numéro CAS |
63502-92-1 |
|---|---|
Formule moléculaire |
C10H16Cl2N2O2 |
Poids moléculaire |
267.15 g/mol |
Nom IUPAC |
2-chloro-1-[(2S,5R)-4-(2-chloroacetyl)-2,5-dimethylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C10H16Cl2N2O2/c1-7-5-14(10(16)4-12)8(2)6-13(7)9(15)3-11/h7-8H,3-6H2,1-2H3/t7-,8+ |
Clé InChI |
IQZOZEHTALVLJU-OCAPTIKFSA-N |
SMILES isomérique |
C[C@@H]1CN([C@H](CN1C(=O)CCl)C)C(=O)CCl |
SMILES canonique |
CC1CN(C(CN1C(=O)CCl)C)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


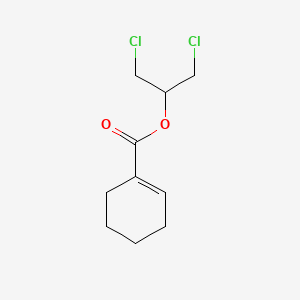


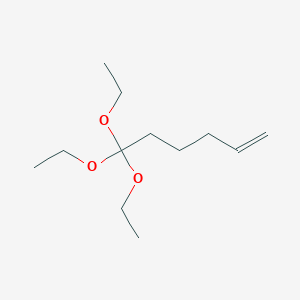


![3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one](/img/structure/B14505679.png)
![4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B14505683.png)
![ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)
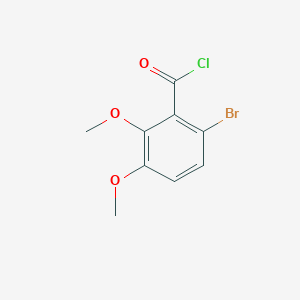
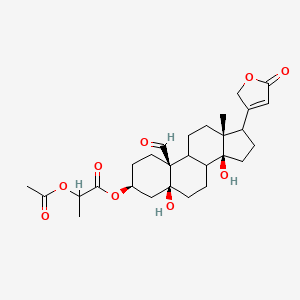
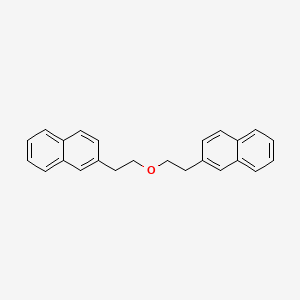

![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
